molecular formula C16H24Si B178591 Trimethyl((4-pentylphenyl)ethynyl)silane CAS No. 138220-08-3

Trimethyl((4-pentylphenyl)ethynyl)silane

Cat. No.: B178591
CAS No.: 138220-08-3
M. Wt: 244.45 g/mol
InChI Key: IIMHWMRQVNSBAG-UHFFFAOYSA-N
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Description

Trimethyl((4-pentylphenyl)ethynyl)silane is an organic compound that belongs to the class of alkynes It features a trimethylsilyl group attached to an acetylene moiety, which is further connected to a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane typically involves the coupling of 4-pentylphenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((4-pentylphenyl)ethynyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation can reduce the alkyne to an alkene or alkane.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Trimethyl((4-pentylphenyl)ethynyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl((4-pentylphenyl)ethynyl)silane is primarily related to its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl((4-pentylphenyl)ethynyl)silane is unique due to the combination of the 4-pentylphenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.

Properties

IUPAC Name

trimethyl-[2-(4-pentylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMHWMRQVNSBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.1 mol of 4-pentyl-2-fluoro-iodobenzene, 0.12 mol of trimethylsilylacetylene, 0.0014 mol of bis(triphenylphosphine)-palladium(II) chloride Pd(PPh3)2Cl2 and 0.7 mmol of copper (I) iodide in 250 ml diethylamine is stirred at room temperature for 20 hours. After evaporation of the solvent the crude product is purified by chromatography on alumina (4:1 petrol/difluoromethane) to give 2-(4-pentylphenyl)-1-trimethylsilylacetylene. Removal of the trimethylsilylgroup is accomplished by treatment this acetylene in methanol with 1M KOH for 1 hour at room temperature. Evaporation of the methanol and either extraction yields 4-pentyl-2-fluoro-phenylacetylene.
Name
4-pentyl-2-fluoro-iodobenzene
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)-palladium(II) chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.7 mmol
Type
catalyst
Reaction Step One

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